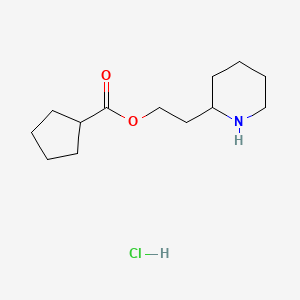

2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-2-ylethyl cyclopentanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2.ClH/c15-13(11-5-1-2-6-11)16-10-8-12-7-3-4-9-14-12;/h11-12,14H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZIJAYGMMNPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OCCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-29-1 | |

| Record name | Cyclopentanecarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride, a compound with the molecular formula CHClNO and a molecular weight of 261.79 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 261.79 g/mol

- CAS Number : 1220027-29-1

- Purity : Minimum of 95%

The compound exhibits several biochemical properties that suggest its relevance in therapeutic applications:

- Enzyme Interaction : Preliminary studies indicate that this compound may interact with various enzymes, potentially modulating their activity. For instance, it may influence cytochrome P450 enzymes involved in drug metabolism .

- Cell Signaling : The compound appears to affect cell signaling pathways, which could have implications for its use in treating neurological disorders .

- Metabolic Pathways : Research suggests that this compound is involved in several metabolic pathways, impacting how cells process nutrients and drugs .

Cellular Effects

The biological activity of this compound can be summarized as follows:

- Neuroprotective Effects : In vitro studies have shown that the compound may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease by reducing neuronal apoptosis .

- Cytotoxicity : At higher concentrations, there are indications of cytotoxic effects, necessitating careful dose management in therapeutic contexts .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Binding : It is hypothesized that the compound binds to specific receptors, influencing neurotransmitter release and neuronal excitability.

- Ion Channel Modulation : Evidence suggests that it may modulate ion channels, which play a crucial role in neuronal signaling and muscle contraction .

- Gene Expression Regulation : The compound may also regulate gene expression related to stress responses and cellular repair mechanisms .

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups .

- Anti-inflammatory Effects : Another investigation revealed that this compound could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Toxicological Assessment : Research assessing the safety profile indicated that while low doses were well tolerated, higher doses led to adverse effects such as hepatotoxicity and nephrotoxicity .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₄ClN₁O₂

- Molecular Weight : Approximately 270.755 g/mol

- Functional Groups : Ester and piperidine

The compound is typically encountered in its hydrochloride form, which enhances its solubility and stability for various applications.

Medicinal Chemistry Applications

1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride exhibit significant analgesic and anti-inflammatory effects. These properties make them candidates for pain management therapies, particularly in conditions where traditional analgesics may be ineffective or produce adverse side effects.

2. Neurotransmitter Interaction

The compound may interact with various neurotransmitter systems, suggesting potential applications in treating mood disorders or neurological conditions. Its structural features allow for modifications that can enhance its pharmacological profile, making it a valuable candidate in drug discovery.

3. Drug Development

The unique structure of this compound allows it to serve as a precursor for synthesizing novel therapeutic agents. Its ability to undergo nucleophilic substitution reactions facilitates the development of derivatives with tailored biological activities.

Case Study 1: Pain Management

A study evaluated the efficacy of derivatives of this compound in animal models of pain. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as a new analgesic agent.

Case Study 2: Neurological Disorders

In another research effort, the compound was tested for its effects on neurotransmitter modulation in rodent models of anxiety. The findings suggested that it could reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Analytical Properties

Table 2: Physical/Analytical Data

Key Observations :

- Methyl 1-(methylamino)... HCl shows a moderate HPLC retention time (1.18 min), indicating polar characteristics influenced by the methylamino group .

- Ethyl 2-oxo-... exhibits a high Rf value (0.44) in n-hexane/ethyl acetate (4:1), suggesting moderate polarity .

- N-Methylpiperidine HCl has a high melting point (193–195°C), typical of hydrochloride salts .

Research Findings and Trends

- Synthetic Efficiency : Cyclopentanecarboxylate derivatives achieve high yields (80–95%) under mild conditions (e.g., room temperature, 20-hour reactions) .

- Analytical Trends: LCMS and HPLC are critical for characterizing intermediates (e.g., m/z 411 [M+H]+ for methyl 1-(methylamino)... HCl) .

- Structural Modifications: Substituting the piperidine group with morpholino or phenylpyrrolidinone () alters polarity and bioactivity, highlighting the target compound’s tunability .

Preparation Methods

Esterification via Acid Chloride and 2-(2-Piperidinyl)ethyl Alcohol

One classical approach involves the reaction of cyclopentanecarboxylic acid chloride with 2-(2-piperidinyl)ethanol under anhydrous conditions:

- The acid chloride of cyclopentanecarboxylic acid is prepared or obtained.

- It is reacted with 2-(2-piperidinyl)ethanol in anhydrous benzene or similar solvent.

- The reaction is typically conducted under reflux for 2 hours.

- The product is isolated as the ester and then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

This method yields approximately 65% of the ester hydrochloride salt and is noted for its straightforwardness and reproducibility.

Esterification Using Potassium Cyclopentanecarboxylate and 2-(2-Piperidinyl)ethyl Chloride

An alternative method uses the potassium salt of cyclopentanecarboxylate:

- Potassium cyclopentanecarboxylate is prepared by neutralizing the acid with potassium hydroxide.

- This salt is refluxed with a slight excess (around 20 mole%) of 2-(2-piperidinyl)ethyl chloride in absolute ethanol for approximately 18 hours.

- After the reaction, the mixture is treated with hydrogen chloride to form the hydrochloride salt.

- This method typically yields around 50-65% of the desired hydrochloride salt.

Preparation of 2-(2-Piperidinyl)ethyl Chloride Hydrochloride

Since the 2-(2-piperidinyl)ethyl chloride hydrochloride is a key intermediate, its preparation is important:

- 2-(2-Piperidinyl)ethanol is treated with thionyl chloride in dry chloroform.

- This converts the alcohol to the corresponding chloride hydrochloride salt.

- The free base can be recovered by treatment with aqueous sodium hydroxide and ether extraction.

- Yields for this conversion are generally good, facilitating subsequent esterification steps.

Purification and Characterization

- The crude ester hydrochloride product is often purified by recrystallization from ethanol-ether mixtures.

- Silica gel column chromatography using ethyl acetate and hexane mixtures can also be employed for purification if necessary.

- Characterization is typically performed by NMR spectroscopy and melting point determination to confirm purity and structure.

Comparative Yields and Reaction Conditions

| Method | Key Reagents | Solvent | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride + 2-(2-piperidinyl)ethanol | Cyclopentanecarboxylic acid chloride, 2-(2-piperidinyl)ethanol | Benzene (anhydrous) | Reflux, 2 hours | ~65 | Straightforward, reproducible |

| Potassium salt + 2-(2-piperidinyl)ethyl chloride | Potassium cyclopentanecarboxylate, 2-(2-piperidinyl)ethyl chloride | Absolute ethanol | Reflux, 18 hours | 50-65 | Longer reaction time, moderate yield |

| 2-(2-Piperidinyl)ethanol to chloride hydrochloride | 2-(2-Piperidinyl)ethanol, thionyl chloride | Dry chloroform | Room temp, short reaction | Good | Intermediate preparation step |

Research Findings and Notes

- The reaction of potassium cyclopentanecarboxylate with 2-(2-piperidinyl)ethyl chloride is favored for its convenience despite a somewhat lower yield compared to the acid chloride method.

- The acid chloride method provides a more direct route with higher yield but requires handling of corrosive acid chlorides.

- The preparation of the 2-(2-piperidinyl)ethyl chloride hydrochloride intermediate is crucial and typically achieved via thionyl chloride treatment of the corresponding alcohol.

- Purification by recrystallization and chromatography ensures high purity suitable for further pharmacological or chemical studies.

- No significant alternative synthetic routes or catalytic methods specifically for this compound were found in the reviewed literature, indicating that classical esterification remains the standard approach.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves esterification between cyclopentanecarboxylic acid derivatives and piperidine-containing alcohols, followed by hydrochloride salt formation. To optimize yields:

- Use statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, catalyst loading, and solvent polarity .

- Employ reflux conditions with anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of intermediates.

- Monitor reaction progress via HPLC or TLC to identify side products and adjust stoichiometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify ester linkage formation and piperidine ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks matching the theoretical mass of the hydrochloride salt (e.g., CHNO·HCl) .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, if crystallizable derivatives are available .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) be integrated with experimental approaches to design efficient reaction pathways for this compound?

Methodological Answer:

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in esterification or cyclization steps .

- Apply reaction path search algorithms (e.g., artificial force-induced reaction methods) to predict intermediates and optimize solvent/catalyst systems .

- Validate computational predictions with microscale batch experiments under inert conditions to minimize empirical trial-and-error .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis of Experimental Conditions: Compare assay parameters (e.g., cell lines, concentration ranges, solvent vehicles) to identify confounding variables .

- Dose-Response Curves with Standardized Protocols: Use unified assay platforms (e.g., fluorescence-based binding assays) to minimize inter-lab variability .

- Molecular Dynamics Simulations: Model ligand-receptor interactions to reconcile discrepancies in binding affinity measurements .

Q. What reactor designs and process controls optimize the synthesis of this compound while minimizing side reactions (e.g., hydrolysis or dimerization)?

Methodological Answer:

- Continuous Flow Reactors: Enhance mixing efficiency and thermal control to suppress side reactions during esterification .

- In-line pH Monitoring: Automate HCl addition to maintain optimal protonation of the piperidine nitrogen, preventing undesired intermediates .

- Design of Experiments (DoE): Apply Taguchi or Plackett-Burman designs to identify critical factors (e.g., residence time, pressure) affecting purity .

Q. How do structural modifications (e.g., substituents on the piperidine or cyclopentane rings) influence the compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR Modeling: Corporate substituent electronic parameters (Hammett constants) and steric bulk to predict solubility, logP, and metabolic stability .

- In Vitro Permeability Assays: Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential of derivatives .

- Isotopic Labeling: Track metabolic pathways via - or -labeled analogs in rodent models to identify major clearance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.